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Compound of Interest

Compound Name:
5-(1-methylcyclopropoxy)-1H-

indazole

Cat. No.: B2714942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization

of 5-(1-methylcyclopropoxy)-1H-indazole, a valuable intermediate in medicinal chemistry.

The protocols detailed below are based on established synthetic methodologies for analogous

compounds and are intended to serve as a robust starting point for laboratory synthesis and

further derivatization.

Synthesis of 5-(1-methylcyclopropoxy)-1H-indazole
The synthesis of the target compound is proposed via a two-step process starting from

commercially available 5-hydroxy-1H-indazole. The key steps involve the preparation of a

suitable 1-methylcyclopropyl electrophile followed by a Williamson ether synthesis.

Step 1: Synthesis of 1-Bromo-1-methylcyclopropane
A plausible method for the synthesis of 1-bromo-1-methylcyclopropane from 1-

methylcyclopropanol is outlined below. 1-methylcyclopropanol can be synthesized via the

Kulinkovich reaction.

Experimental Protocol:

Reagents and Materials:
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1-methylcyclopropanol

Triphenylphosphine (PPh₃)

Carbon tetrabromide (CBr₄)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane

at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.2

equivalents) portion-wise.

Stir the resulting mixture at 0 °C for 15 minutes.

Add a solution of 1-methylcyclopropanol (1.0 equivalent) in dichloromethane dropwise to

the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-1-

methylcyclopropane.

Step 2: Williamson Ether Synthesis
Experimental Protocol:

Reagents and Materials:

5-hydroxy-1H-indazole

1-Bromo-1-methylcyclopropane

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in oil)

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a stirred suspension of 5-hydroxy-1H-indazole (1.0 equivalent) and potassium

carbonate (2.0 equivalents) in anhydrous DMF, add 1-bromo-1-methylcyclopropane (1.2

equivalents).

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3 x volume).

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium

sulfate.

Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 5-(1-
methylcyclopropoxy)-1H-indazole.

Coupling Reactions of 5-(1-
methylcyclopropoxy)-1H-indazole
The synthesized 5-(1-methylcyclopropoxy)-1H-indazole can be further functionalized,

primarily at the N-1 position of the indazole ring, through various coupling reactions.

N-Alkylation
Experimental Protocol:

Reagents and Materials:

5-(1-methylcyclopropoxy)-1H-indazole

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

Anhydrous N,N-dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography

Procedure:

To a solution of 5-(1-methylcyclopropoxy)-1H-indazole (1.0 equivalent) in anhydrous

DMF, add cesium carbonate (2.0 equivalents) and the alkyl halide (1.1 equivalents).

Stir the mixture at room temperature for 4-12 hours.

Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography to afford the N-1 alkylated

product. A minor amount of the N-2 isomer may also be isolated.

Table 1: Representative Data for N-Alkylation of Substituted Indazoles

Indazole
Substrate

Alkylating
Agent

Base Solvent
Yield (N-1
isomer)

5-Bromo-1H-

indazole
Ethyl bromide Cs₂CO₃ DMF ~60-70%

1H-Indazole Methyl Iodide K₂CO₃ DMF ~75-85%

5-Nitro-1H-

indazole
Benzyl bromide NaH THF ~80-90%

N-Arylation (Suzuki-Miyaura Coupling)
For N-arylation, a two-step sequence is typically employed, involving the introduction of a

directing group or a suitable leaving group on the nitrogen, followed by the coupling reaction. A

more direct approach involves the coupling of a pre-functionalized indazole, such as 1-bromo-
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5-(1-methylcyclopropoxy)-1H-indazole, with an arylboronic acid. The following is a general

protocol for the Suzuki-Miyaura coupling of a bromo-indazole derivative.

Experimental Protocol:

Reagents and Materials:

1-Bromo-5-(1-methylcyclopropoxy)-1H-indazole (assuming synthesis from the parent

indazole)

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a reaction vessel, combine 1-bromo-5-(1-methylcyclopropoxy)-1H-indazole (1.0

equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

Add the solvent system (e.g., 4:1 dioxane:water).

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
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Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with water, and extract with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling of Bromo-Indazoles

Bromo-
Indazole
Substrate

Arylboronic
Acid

Catalyst Base Solvent Yield

5-Bromo-1-

ethyl-1H-

indazole

Phenylboroni

c acid
PdCl₂(dppf) K₂CO₃ DME ~85-95%

3-Bromo-1H-

indazole

4-

Methoxyphen

ylboronic acid

Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O ~70-80%

7-Bromo-1H-

indazole

3-

Pyridinylboro

nic acid

Pd(dppf)Cl₂ K₃PO₄ Toluene/H₂O ~65-75%

Biological Context and Signaling Pathway
Indazole derivatives are well-established as potent inhibitors of various protein kinases, playing

a crucial role in cancer therapy. Many of these compounds target key signaling pathways that

are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. This pathway is a

central regulator of cell growth, proliferation, survival, and metabolism.
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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
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Experimental Workflow Visualization
The general workflow for the synthesis and subsequent coupling of 5-(1-
methylcyclopropoxy)-1H-indazole is depicted below.

5-hydroxy-1H-indazole

Williamson Ether Synthesis
(with 1-bromo-1-methylcyclopropane)

5-(1-methylcyclopropoxy)-1H-indazole

Coupling Reaction

N-Alkylation N-Arylation
(Suzuki-Miyaura)

N-Alkyl-5-(1-methylcyclopropoxy)
-1H-indazole

N-Aryl-5-(1-methylcyclopropoxy)
-1H-indazole

Click to download full resolution via product page

Caption: Synthetic workflow for 5-(1-methylcyclopropoxy)-1H-indazole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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